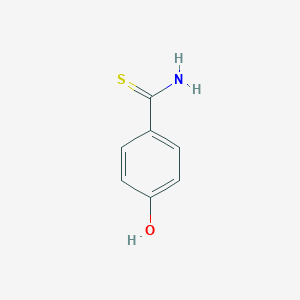
4-Hydroxythiobenzamide
Cat. No. B041779
Key on ui cas rn:
25984-63-8
M. Wt: 153.2 g/mol
InChI Key: DOCQBKMMNPJLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04008264
Procedure details


At a temperature and in the manner as described in Example 1, 69 g of potassium thiocyanate (0.7 mol) and 52 g of phenol (0.55 mol) are stirred with 0.5 l of 98% hydrofluoric acid, and subsequently, the mixture is stirred for 3 days at room temperature. 0.3 l of hydrofluoric acid are then distilled off at normal pressure and a bath temperature of up to 60° C, the remainder is cooled and the residue is stirred with ice and water. The crude product precipitated is suction-filtered and may be purified by dissolving in dilute soda solution at room temperature, clarifying the solution and subsequent precipitation of the product with mineral acid or by recrystallization from water. The 4-hydroxy-thiobenzamide so obtained has a melting point of 192° - 193° C. The yield is 85% of the theoretical yield, relative to the phenol used.
Name
potassium thiocyanate
Quantity
69 g
Type
reactant
Reaction Step One



Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.F>>[OH:11][C:5]1[CH:10]=[CH:9][C:8]([C:2]([NH2:3])=[S:1])=[CH:7][CH:6]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
potassium thiocyanate
|
|
Quantity
|
69 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 L
|
|
Type
|
reactant
|
|
Smiles
|
F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
subsequently, the mixture is stirred for 3 days at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
0.3 l of hydrofluoric acid are then distilled off at normal pressure and a bath temperature of up to 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the remainder is cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue is stirred with ice and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is suction-filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
may be purified
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving in dilute soda solution at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution and subsequent precipitation of the product with mineral acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by recrystallization from water
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C(=S)N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
